molecular formula C19H20N6O3S2 B277201 N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Número de catálogo B277201
Peso molecular: 444.5 g/mol
Clave InChI: XYXHEOHHZIDIDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as OTAVA-BB 1203071, is a chemical compound that has gained attention for its potential applications in scientific research.

Mecanismo De Acción

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 acts as a competitive inhibitor of the p53-MDM2 interaction. By binding to the MDM2 protein, this compound prevents the binding of p53, which leads to the stabilization and activation of p53. This activation of p53 can trigger cell cycle arrest, DNA repair, and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
The inhibition of the p53-MDM2 interaction by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to have biochemical and physiological effects in cancer cells. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. Additionally, N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is its specificity for the p53-MDM2 interaction, making it a valuable tool for studying this interaction in vitro and in vivo. However, one limitation of this compound is its relatively low potency, which may require high concentrations for effective inhibition. Additionally, the synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 is complex and may limit its availability for research purposes.

Direcciones Futuras

There are several future directions for the study of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the efficacy of this compound in animal models of cancer and to investigate its potential as a therapeutic agent. Finally, the identification of other protein-protein interactions that can be targeted by N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 may expand its applications in scientific research.

Métodos De Síntesis

The synthesis of N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 involves the reaction of piperidine-1-carbothioamide with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified through column chromatography to obtain the final compound.

Aplicaciones Científicas De Investigación

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide 1203071 has shown potential in scientific research as a tool for studying protein-protein interactions. This compound has been reported to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This interaction is crucial for the regulation of cell growth and cell death, making it an important target for cancer therapy.

Propiedades

Nombre del producto

N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Fórmula molecular

C19H20N6O3S2

Peso molecular

444.5 g/mol

Nombre IUPAC

N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H20N6O3S2/c26-15(10-25-12-20-14-7-3-2-6-13(14)17(25)28)21-18-22-23-19(30-18)29-11-16(27)24-8-4-1-5-9-24/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22,26)

Clave InChI

XYXHEOHHZIDIDD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

SMILES canónico

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.